Substituent-Dependent Irreversible Inhibition: 3-Methyl vs. 3-Methoxy on Transglutaminase
In a head-to-head comparison of dipeptide-bound 1,2,4-thiadiazole inhibitors of guinea pig liver transglutaminase, the 3-methyl-substituted derivative exhibited a kinact/Ki ratio of 0.78 µM⁻¹·min⁻¹, outperforming the 3-methoxy analogs (0.55–0.72 µM⁻¹·min⁻¹) by up to 42% [1]. The target compound, tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate, is the direct Boc-protected precursor to the active 3-methyl-5-amino-1,2,4-thiadiazole warhead used in these inhibitors [2].
| Evidence Dimension | kinact/Ki ratio (irreversible inhibition efficiency) |
|---|---|
| Target Compound Data | 0.78 µM⁻¹·min⁻¹ (3-methyl derivative) |
| Comparator Or Baseline | 0.71 µM⁻¹·min⁻¹ (3-methoxy, N-ornithyl), 0.55 µM⁻¹·min⁻¹ (3-methoxy, N-lysyl), 0.72 µM⁻¹·min⁻¹ (3-methoxy, N-ornithylglycine) |
| Quantified Difference | 3-methyl analog shows 8–42% higher kinact/Ki than any 3-methoxy analog tested |
| Conditions | Guinea pig liver transglutaminase (EC 2.3.2.13), pH 7.4, 37 °C; irreversible inhibition kinetics |
Why This Matters
This quantitative advantage positions the 3-methyl building block as the preferred choice for medicinal chemistry programs targeting transglutaminase or related cysteine proteases, where irreversible inhibition efficiency is a key design parameter.
- [1] BRENDA Enzyme Database. Ligand: tert-butyl N-(3-methyl-1,2,4-thiadiazol-5-yl)-N2-(phenoxycarbonyl)-L-glutaminylglycinate; kinact/Ki = 0.78 µM⁻¹·min⁻¹ vs. methoxy analogs 0.55–0.72 µM⁻¹·min⁻¹. https://enzyme-information.org/literature.php?r=672570. View Source
- [2] Marrano, C. et al. Bioorg. Med. Chem. 2001, 9, 3231–3241. View Source
